molecular formula C17H19NO2 B268395 N-(2-isopropoxyphenyl)-4-methylbenzamide

N-(2-isopropoxyphenyl)-4-methylbenzamide

Cat. No.: B268395
M. Wt: 269.34 g/mol
InChI Key: CPRJJPPCSVRTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Isopropoxyphenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group linked to a 2-isopropoxyaniline moiety. This structural motif is critical for its pharmacological and chemical properties, particularly in targeting enzymes and receptors such as histone deacetylases (HDACs) and kinases . The isopropoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence binding affinity and metabolic stability.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-methyl-N-(2-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-12(2)20-16-7-5-4-6-15(16)18-17(19)14-10-8-13(3)9-11-14/h4-12H,1-3H3,(H,18,19)

InChI Key

CPRJJPPCSVRTMK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Halogen-Substituted Derivatives

  • N-(2-Iodophenyl)-4-methylbenzamide (CAS: 349089-26-5): This derivative replaces the isopropoxy group with an iodine atom. It is commercially available for research applications .
  • N-(2,6-Dichlorophenyl)-4-methylbenzamide: The dichloro substitution introduces strong electron-withdrawing effects, likely enhancing electrophilic interactions with target proteins.

B. Nitro- and Methoxy-Substituted Analogues

  • Crystallographic studies reveal two molecules per asymmetric unit, suggesting conformational flexibility that may influence binding .
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : The addition of a para-methoxy group in 4MNB introduces steric hindrance and alters electronic properties compared to the title compound. This modification could reduce HDAC inhibition potency due to decreased accessibility to the active site .
Pharmacological Profiles of HDAC and Kinase Inhibitors

A. HDAC Inhibitors

  • Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) and Compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide): Both feature a 4-methylbenzamide core but differ in their side chains. Compound 109 shows a 6-fold selectivity for HDAC1 over HDAC3 (Ki ratio HDAC1/HDAC3 = 6), while Compound 136 exhibits a 3-fold selectivity. The fluorophenyl group in 136 may enhance hydrophobic interactions but reduce solubility .

B. Kinase-Targeting Derivatives

  • Inhibitor 153 (2-{8-aminoimidazo[1,2-a]pyridin-3-yl}ethynyl-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide): This compound demonstrates potent activity against the Bcr-Abl T315I mutation but suffers from low oral bioavailability in rats, likely due to its large molecular size and polar imidazole group .
  • Ispinesib (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide): A KIF11 inhibitor with enhanced brain retention, attributed to the 4-methylbenzamide moiety’s balance of lipophilicity and hydrogen-bonding capacity .
Structural and Tautomeric Considerations
  • 1,2,4-Triazole Derivatives (): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exist in thione tautomeric forms, confirmed by IR and NMR data. The absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) highlight stability differences compared to non-tautomeric benzamides .

Key Data Tables

Table 1: Comparative Analysis of Benzamide Derivatives
Compound Name Substituents Biological Target Key Data (IC50/Ki) Reference
N-(2-Isopropoxyphenyl)-4-methylbenzamide 2-isopropoxy, 4-methyl HDACs/Kinases Not explicitly reported
Compound 109 2-aminophenylamino side chain HDAC1/HDAC3 Ki ratio = 6 (HDAC1/HDAC3)
Inhibitor 153 Imidazole-ethynyl side chain Bcr-Abl T315I Low oral bioavailability
Ispinesib Quinazolinone linker KIF11 Enhanced brain retention
Table 2: Spectroscopic and Structural Comparisons
Compound Name IR Features (cm⁻¹) Tautomeric Form Crystallographic Data Reference
N-(2-Nitrophenyl)-4-bromo-benzamide νC=O: 1663–1682 Non-tautomeric Two molecules/asymmetric unit
1,2,4-Triazole derivatives νC=S: 1247–1255, νNH: 3278–3414 Thione tautomer Confirmed by NMR/IR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.